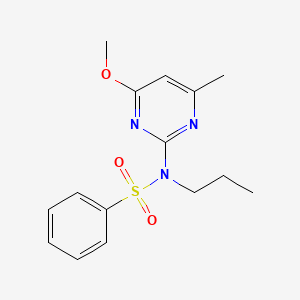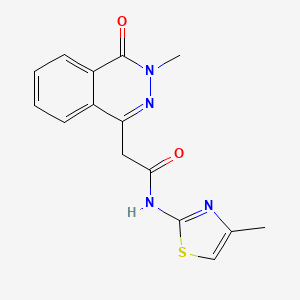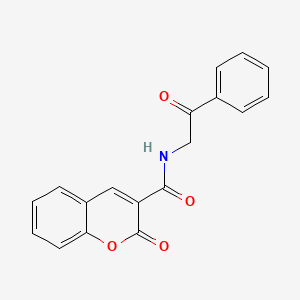![molecular formula C24H15F3N4 B15154013 1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154013.png)
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a trifluoromethyl group, a pyridine ring, and two phenyl groups attached to the pyrazolo[3,4-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring.
Introduction of the Pyridine Ring: The pyrazole intermediate is then subjected to a reaction with pyridine-3-carboxaldehyde under acidic or basic conditions to introduce the pyridine ring.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scale-up, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
相似化合物的比较
Similar Compounds
1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
1,3-diphenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group, which may influence its lipophilicity and pharmacokinetic properties.
1,3-diphenyl-6-(pyridin-3-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a methyl group instead of a trifluoromethyl group, which may alter its chemical and biological properties.
Uniqueness
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the trifluoromethyl group and the pyridine ring, which can significantly influence its chemical reactivity, biological activity, and potential applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyridine ring can participate in various interactions with biological targets.
属性
分子式 |
C24H15F3N4 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
1,3-diphenyl-6-pyridin-3-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H15F3N4/c25-24(26,27)19-14-20(17-10-7-13-28-15-17)29-23-21(19)22(16-8-3-1-4-9-16)30-31(23)18-11-5-2-6-12-18/h1-15H |
InChI 键 |
QHMGPJBNWMRVNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B15153938.png)
![2,4-diamino-5-(4-chloro-2-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15153949.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B15153957.png)
![3,4,5-trimethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15153963.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B15153969.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B15153983.png)
![4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide](/img/structure/B15153988.png)

![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154006.png)
![5-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B15154016.png)
![4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B15154023.png)

![Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154041.png)
